

# Application Notes and Protocols for Surface Modification of PMMA in Microfluidic Devices

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## Compound of Interest

Compound Name: Poly(methylmethacrylate)

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## Introduction

Poly(methyl methacrylate) (PMMA) is a popular material for fabricating microfluidic devices due to its excellent optical transparency, biocompatibility, and cost-effectiveness.[1][2] However, the intrinsically hydrophobic nature of native PMMA can be a significant drawback for various applications, leading to issues such as non-specific protein adsorption, poor wetting, and unstable fluid flow. Surface modification of PMMA is therefore a critical step to tailor its surface properties for specific microfluidic applications, such as creating hydrophilic surfaces for aqueous-based assays or hydrophobic surfaces for droplet-based microfluidics.

This document provides detailed protocols and comparative data for common surface modification techniques used for PMMA in microfluidic devices, including plasma treatment, ultraviolet (UV) irradiation, and wet chemical coating methods.

## Data Presentation: Comparison of Surface Modification Techniques

The following tables summarize the quantitative effects of different surface modification techniques on the wettability of PMMA, primarily measured by the change in water contact angle.

Table 1: Hydrophilic Modification of PMMA

Modification Technique	Reagents/Parameters	Initial Contact Angle (°)	Final Contact Angle (°)	Stability/Remarks
Oxygen Plasma Treatment	Oxygen plasma	~65-71	< 20	Hydrophilic effect is temporary and surface recovers hydrophobicity over time.[3]
UV Irradiation	184.9 nm and 253.7 nm wavelengths	71.31	45.39 (at 6 J/cm <sup>2</sup> )	The contact angle increases over time as the surface recovers. [4]
UV/Ozone Treatment	UV lamp in air	~52	~20 (after 14 min)	Produces a significantly more hydrophilic surface.[5]
PVA Coating with Heat Treatment	Polyvinyl alcohol (PVA) aqueous solution, heat treatment	Not specified	Significantly reduced	Provides a stable hydrophilic surface.[6]
Nitric Acid (HNO <sub>3</sub> ) Treatment	3 mol/L HNO <sub>3</sub> solution	Not specified	Significantly reduced	Activates a significant portion of the channel surface. [5]
Silicon Dioxide Sputtering	Oxygen plasma etching followed by SiO <sub>2</sub> sputtering	Not specified	< 10 (stable for 35 days with 15 min sputtering)	Achieves long-lasting hydrophilicity.[7]

Table 2: Hydrophobic Modification of PMMA

Modification Technique	Reagents/Parameters	Initial Contact Angle (°)	Final Contact Angle (°)	Stability/Remarks
Plasma Jet Array with TMS	Argon/tetramethylsilane (Ar/TMS) plasma	65	115 (after 240s at 0.04% TMS)	Creates a hydrophobic surface by depositing silicon-containing groups. <a href="#">[8]</a> <a href="#">[9]</a>
O <sub>2</sub> Plasma followed by Silanization	Oxygen plasma, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane	Not specified	Significantly increased	Creates a "Teflon-like" hydrophobic surface. <a href="#">[10]</a>
Silica Nanoparticle (SiNP) Coating and Silanization	SiNP sol, Dodecyltrichlorosilane (DTS)	Superhydrophilic after SiNP coating	Superhydrophobic after DTS	Durable and suitable for creating complete wetting by a continuous oil phase. <a href="#">[11]</a>
Femtosecond Laser Direct Writing	Femtosecond laser	Hydrophilic	> 150 (superhydrophobic)	Creates microstructures on the surface to induce hydrophobicity. <a href="#">[12]</a>

## Experimental Protocols

### Protocol 1: Hydrophilic Surface Modification via UV Irradiation

This protocol describes a method for increasing the hydrophilicity of PMMA surfaces using ultraviolet (UV) irradiation, which generates hydrophilic carbonyl and carboxyl groups on the polymer surface.[\[1\]](#)[\[4\]](#)

Materials:

- PMMA microfluidic device or substrate
- UV lamp (emitting at 184.9 nm and 253.7 nm)
- Deionized (DI) water
- Nitrogen or clean, dry air source
- Contact angle goniometer

#### Procedure:

- **Cleaning:** Thoroughly clean the PMMA substrate by rinsing with DI water and drying with a stream of nitrogen or clean, dry air.
- **UV Exposure:** Place the PMMA substrate in the UV chamber. Expose the surface to be modified to UV radiation. The exposure time and intensity will determine the degree of hydrophilicity. A typical exposure dose for significant hydrophilicity is 6 J/cm<sup>2</sup>.<sup>[4]</sup>
- **Characterization:** Immediately after UV exposure, measure the water contact angle to quantify the change in hydrophilicity.
- **Storage:** Be aware that the hydrophilic effect of UV treatment is not permanent and the surface will gradually recover its hydrophobicity over time.<sup>[4]</sup> For applications requiring long-term hydrophilicity, alternative methods should be considered.

## Protocol 2: Hydrophilic Surface Modification via PVA Coating

This protocol details a method to create a stable hydrophilic surface on PMMA microchannels by coating with polyvinyl alcohol (PVA) followed by thermal treatment.<sup>[3][6]</sup>

#### Materials:

- PMMA microfluidic device
- Polyvinyl alcohol (PVA)

- Deionized (DI) water
- Oven or hot plate
- Nitrogen or clean, dry air source

Procedure:

- **PVA Solution Preparation:** Prepare a 0.5% (w/v) aqueous solution of PVA in DI water. Heat and stir the solution until the PVA is completely dissolved.
- **Channel Filling:** Introduce the PVA solution into the PMMA microchannels. Ensure the channels are completely filled without any air bubbles.
- **Incubation:** Allow the PVA solution to remain in the channels for a defined period (e.g., 30 minutes) to ensure adequate adsorption to the channel walls.
- **Drying:** Remove the excess PVA solution from the channels by flushing with nitrogen or clean, dry air.
- **Heat Treatment:** Place the PMMA device in an oven or on a hot plate and heat at a temperature below the glass transition temperature of PMMA (e.g., 70-90°C) for a specified duration (e.g., 15-30 minutes).<sup>[3]</sup> This step helps to stabilize the PVA coating.
- **Cooling and Rinsing:** Allow the device to cool to room temperature. If necessary, rinse the channels with DI water to remove any unbound PVA.

## Protocol 3: Hydrophobic Surface Modification via Plasma Treatment and Silanization

This protocol describes a two-step process to create a stable hydrophobic surface on PMMA, which is particularly useful for droplet-based microfluidics.<sup>[10][13]</sup>

Materials:

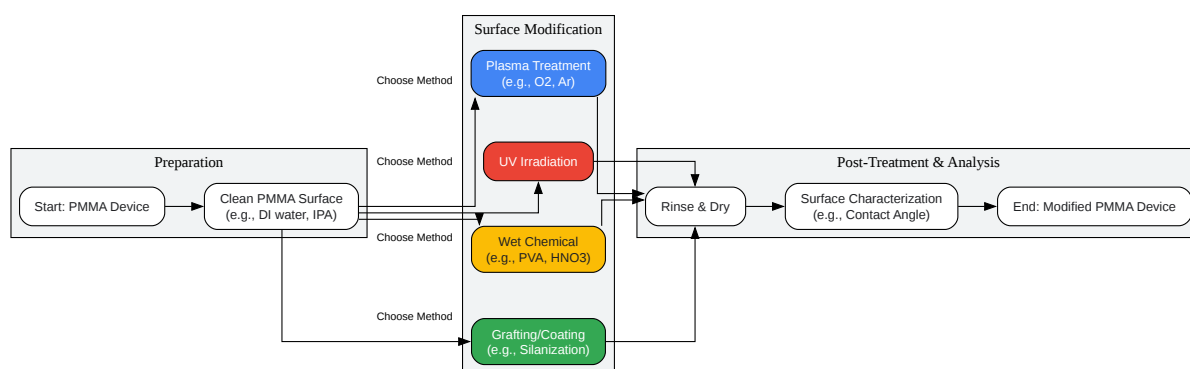
- PMMA microfluidic device
- Plasma cleaner (with oxygen gas supply)

- Vacuum desiccator
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (a fluorosilane)
- Isopropyl alcohol (IPA)
- Oven

#### Procedure:

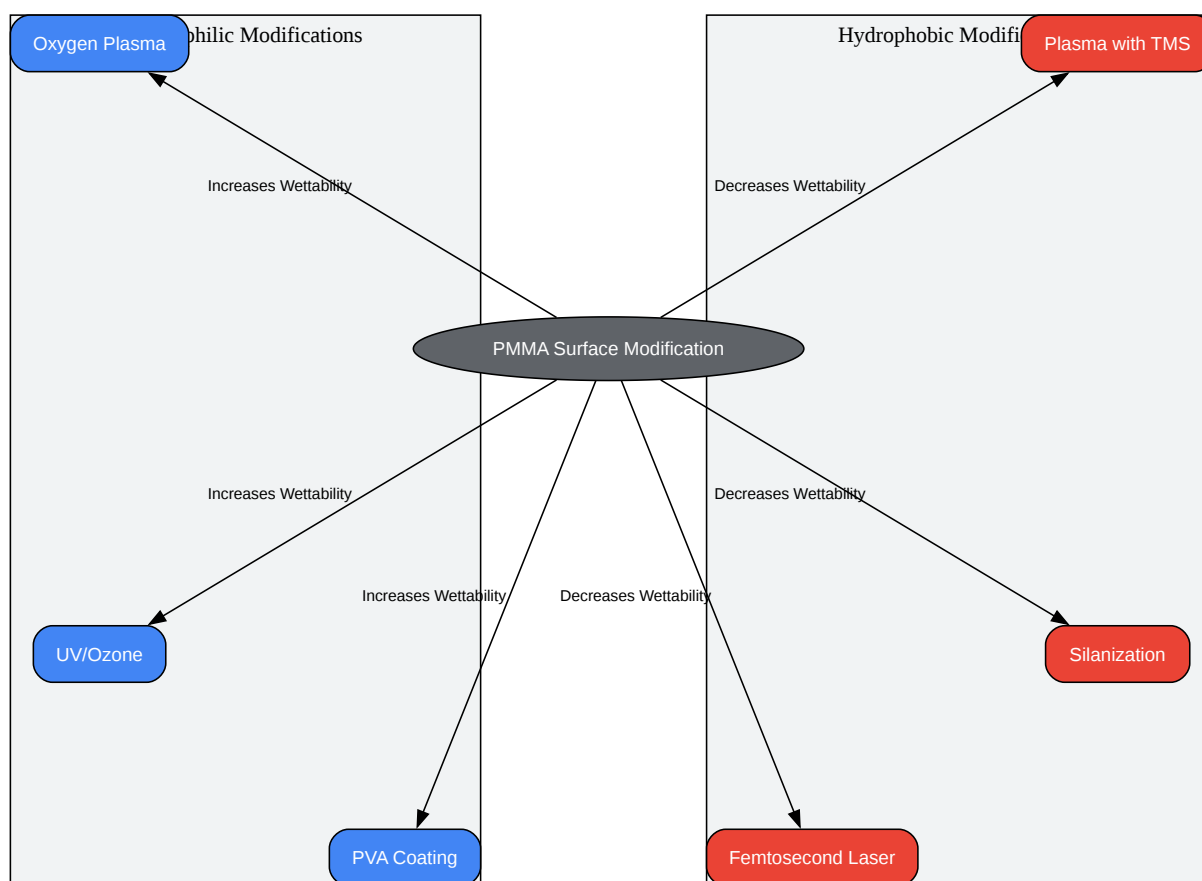
- **Plasma Activation:** Place the PMMA device in a plasma cleaner and treat the surfaces with oxygen plasma for approximately 1 minute. This step cleans the surface and introduces hydroxyl (-OH) groups.[\[10\]](#)
- **Silanization:** Immediately after plasma treatment, place the activated PMMA device inside a vacuum desiccator. In a separate container (e.g., a small beaker or on a glass slide) within the desiccator, place a few drops of the fluorosilane.
- **Vacuum Incubation:** Evacuate the desiccator to create a saturated atmosphere of the silane vapor. Allow the PMMA to react with the silane vapor for at least 1 hour.[\[10\]](#)
- **Curing:** After the incubation period, remove the PMMA device from the desiccator and cure it in an oven at 60-70°C for 1 hour.[\[10\]](#)
- **Rinsing:** Rinse the surface with IPA to remove any unreacted silane and then dry with a stream of nitrogen.[\[10\]](#) The surface should now be highly hydrophobic.

## Visualizations



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Caption: General workflow for PMMA surface modification.



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Caption: Comparison of hydrophilic and hydrophobic modification methods.



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